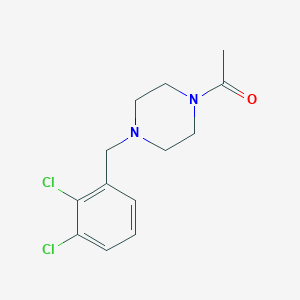![molecular formula C14H10F3NOS B5669942 {2-amino-5-[(trifluoromethyl)thio]phenyl}(phenyl)methanone](/img/structure/B5669942.png)
{2-amino-5-[(trifluoromethyl)thio]phenyl}(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-amino-5-[(trifluoromethyl)thio]phenyl}(phenyl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is also known as "ATPM" and has a molecular formula of C14H10F3NOS. The purpose of
Wissenschaftliche Forschungsanwendungen
ATPM has been found to have potential applications in various research fields such as medicinal chemistry, drug discovery, and cancer research. ATPM has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have antimicrobial and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of ATPM involves the inhibition of various enzymes and proteins that are involved in cell proliferation, angiogenesis, and inflammation. ATPM has been found to inhibit the activity of VEGFR-2, a protein that is involved in angiogenesis. It has also been found to inhibit the activity of COX-2, an enzyme that is involved in inflammation.
Biochemical and Physiological Effects:
ATPM has been found to have both biochemical and physiological effects. Biochemically, ATPM has been shown to inhibit the activity of various enzymes and proteins that are involved in cell proliferation, angiogenesis, and inflammation. Physiologically, ATPM has been found to induce apoptosis in cancer cells and inhibit angiogenesis, which can lead to the inhibition of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ATPM in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a promising compound for cancer research. However, one of the limitations of using ATPM is its low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for ATPM research. One direction is to investigate its potential as a therapeutic agent for cancer treatment. Another direction is to explore its antimicrobial and anti-inflammatory properties for potential use in treating infections and inflammatory diseases. Additionally, further research is needed to optimize the synthesis method of ATPM and improve its solubility in water for easier use in lab experiments.
Synthesemethoden
The synthesis of ATPM involves the reaction of 2-amino-5-(trifluoromethyl)thiophenol with benzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure ATPM. The yield of ATPM is reported to be around 70%.
Eigenschaften
IUPAC Name |
[2-amino-5-(trifluoromethylsulfanyl)phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NOS/c15-14(16,17)20-10-6-7-12(18)11(8-10)13(19)9-4-2-1-3-5-9/h1-8H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAODHSFREDSFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)SC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-9-[2-(2-methyl-1H-imidazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5669862.png)

![1-methyl-8-{2-[methyl(phenyl)amino]-2-oxoethyl}-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5669881.png)
![N-{1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-(2-thienyl)propanamide](/img/structure/B5669891.png)
![1-(4-{[3-(2-methoxyphenoxy)-1-azetidinyl]carbonyl}benzyl)piperidine](/img/structure/B5669897.png)
![rel-(3aR,6aR)-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N,2-dimethylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5669905.png)
![N-[2-(methylthio)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5669907.png)
![1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5669912.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenoxyacetamide](/img/structure/B5669928.png)

![2-{[1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-yl]amino}-1-(2-furyl)ethanol](/img/structure/B5669938.png)
![ethyl 3-{[1-(4-hydroxybenzyl)cyclohexyl]amino}-3-oxopropanoate](/img/structure/B5669943.png)

![2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5669949.png)